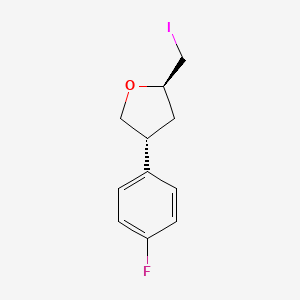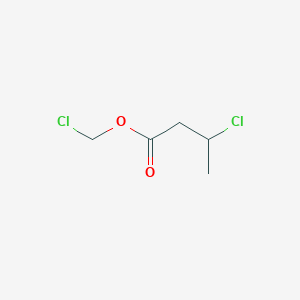
Chloromethyl 3-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 3-chlorobutanoate: is an organic compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol . It is a chlorinated ester, often used as an intermediate in organic synthesis due to its reactive functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethyl 3-chlorobutanoate can be synthesized through the reaction of 3-chlorobutanoic acid with chloromethyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethyl 3-chlorobutanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as or to form corresponding derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce and .
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in solvents like .
Hydrolysis: Acidic conditions using or basic conditions using .
Reduction: Lithium aluminum hydride in diethyl ether .
Major Products Formed:
Nucleophilic substitution: Derivatives such as or .
Hydrolysis: and .
Reduction: 3-chlorobutanol .
Wissenschaftliche Forschungsanwendungen
Chloromethyl 3-chlorobutanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of chloromethyl 3-chlorobutanoate involves its reactive chloromethyl and ester groups. These functional groups can undergo nucleophilic attack, leading to the formation of new chemical bonds. The compound can also participate in esterification and transesterification reactions, altering the structure and function of target molecules .
Vergleich Mit ähnlichen Verbindungen
- Chloromethyl 2-chlorobutanoate
- Chloromethyl 4-chlorobutanoate
- Chloromethyl 3-chloropropanoate
Comparison: Chloromethyl 3-chlorobutanoate is unique due to its specific chloromethyl and 3-chlorobutanoate structure, which provides distinct reactivity compared to its analogs. For instance, chloromethyl 2-chlorobutanoate and chloromethyl 4-chlorobutanoate have different positional isomers, leading to variations in their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
80418-48-0 |
|---|---|
Molekularformel |
C5H8Cl2O2 |
Molekulargewicht |
171.02 g/mol |
IUPAC-Name |
chloromethyl 3-chlorobutanoate |
InChI |
InChI=1S/C5H8Cl2O2/c1-4(7)2-5(8)9-3-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
GWYHWJBUTPNSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


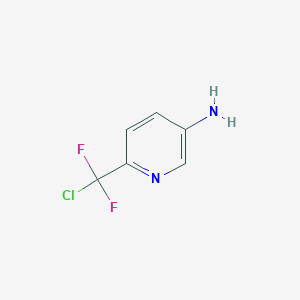
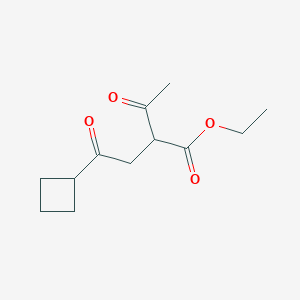
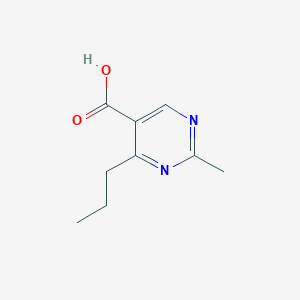

![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
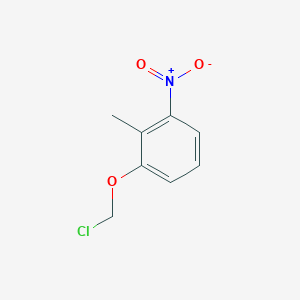
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
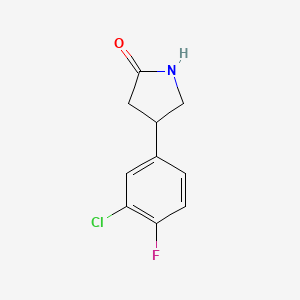
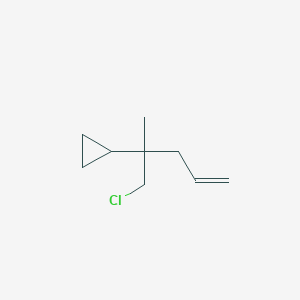
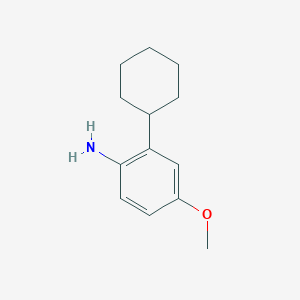
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)


